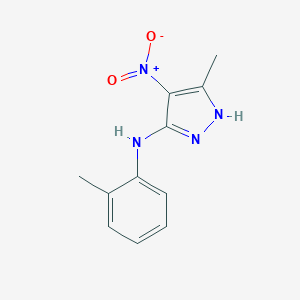
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole, also known as NMT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. NMT is a heterocyclic compound that contains a pyrazole ring, an aromatic ring, and a nitro group.
作用机制
The mechanism of action of 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole is not fully understood. However, it has been proposed that 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. Additionally, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the degradation of cellular components and ultimately cell death.
Biochemical and Physiological Effects:
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole inhibits the activity of several protein kinases, including Akt, ERK1/2, and JNK. Additionally, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. In vivo studies have demonstrated that 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has antitumor activity in xenograft models of breast cancer and lung cancer.
实验室实验的优点和局限性
One advantage of using 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole in lab experiments is its high purity level, which ensures reproducibility and accuracy of results. Additionally, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole is stable and can be easily synthesized using established methods. However, one limitation of using 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole in lab experiments is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells. Therefore, caution should be taken when handling 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole in lab experiments.
未来方向
There are several future directions for the study of 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole. One direction is the development of 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole-based drugs for the treatment of cancer. Another direction is the investigation of the mechanism of action of 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole in more detail, which could lead to the development of more specific inhibitors of protein kinases. Additionally, the study of 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole in other scientific fields, such as materials science and nanotechnology, could reveal new applications for this compound.
合成方法
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole can be synthesized using various methods, including the reaction of 2-amino-4-methyl-5-nitrophenol with ethyl acetoacetate and hydrazine hydrate, followed by cyclization with acetic anhydride and 2-toluidine. Another method involves the reaction of 2-amino-4-methyl-5-nitrophenol with ethyl acetoacetate and hydrazine hydrate, followed by cyclization with acetic anhydride and 2-bromo-4-methylphenol. Both methods yield 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole with a high purity level.
科学研究应用
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been extensively studied for its potential application in various scientific fields. In biochemistry, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. In pharmacology, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In medicinal chemistry, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been studied for its potential as a scaffold for the development of new drugs.
属性
产品名称 |
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole |
|---|---|
分子式 |
C11H12N4O2 |
分子量 |
232.24 g/mol |
IUPAC 名称 |
5-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12N4O2/c1-7-5-3-4-6-9(7)12-11-10(15(16)17)8(2)13-14-11/h3-6H,1-2H3,(H2,12,13,14) |
InChI 键 |
CHZNYFMSSZQZOH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NNC(=C2[N+](=O)[O-])C |
规范 SMILES |
CC1=CC=CC=C1NC2=NNC(=C2[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)
![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)





![4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)



